molecular formula C8H10N2O3 B6177276 methyl 3-amino-4-methoxypyridine-2-carboxylate CAS No. 2416052-02-1

methyl 3-amino-4-methoxypyridine-2-carboxylate

Cat. No.: B6177276
CAS No.: 2416052-02-1
M. Wt: 182.2
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Description

Methyl 3-amino-4-methoxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-methoxypyridine-2-carboxylate typically involves the reaction of 3-amino-4-methoxypyridine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-methoxypyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-amino-4-methoxypyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups on the pyridine ring allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylthiophene-2-carboxylate: Similar structure but with a thiophene ring instead of pyridine.

    Methyl 4-methoxypyridine-2-carboxylate: Lacks the amino group.

    2-Amino-4-methoxypyridine: Lacks the carboxylate group.

Uniqueness

Methyl 3-amino-4-methoxypyridine-2-carboxylate is unique due to the presence of both amino and methoxy groups on the pyridine ring, which allows for diverse chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

2416052-02-1

Molecular Formula

C8H10N2O3

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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